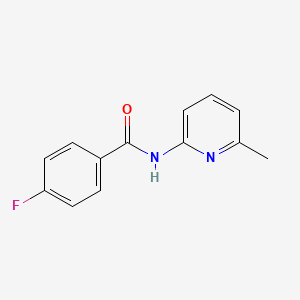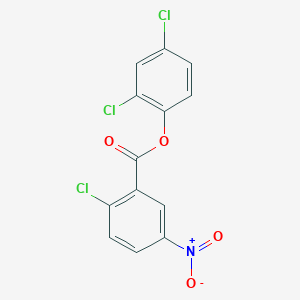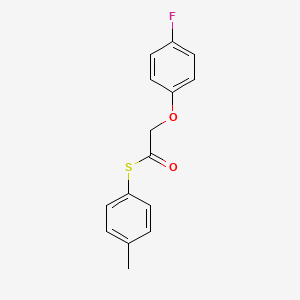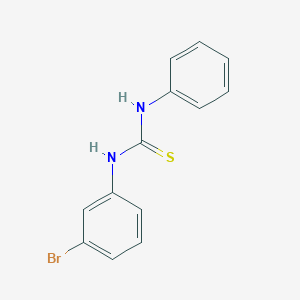![molecular formula C16H13ClF3NO2 B5716203 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CF3-PAG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. CF3-PAG has been shown to have significant effects on a wide range of biological processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide acts as a potent inhibitor of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of the enzyme by diacylglycerol (DAG) and other activators, leading to a decrease in PKC activity. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to be highly selective for PKC, with little or no effect on other kinases or phosphatases.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has also been shown to modulate the immune response, leading to a decrease in inflammation. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has some limitations. It has been shown to have some off-target effects on other proteins, which may complicate the interpretation of results. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is not suitable for use in vivo due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. Another area of interest is the investigation of the role of PKC in the development of various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, the potential therapeutic applications of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide and other PKC inhibitors should be further explored, particularly in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is synthesized by reacting 4-chloro-2-(trifluoromethyl)aniline with 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The product is purified by column chromatography to obtain pure N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively used in scientific research as a tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of various drugs and natural compounds that modulate PKC activity.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-6-5-11(17)8-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUJFNVBXRSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)

![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)